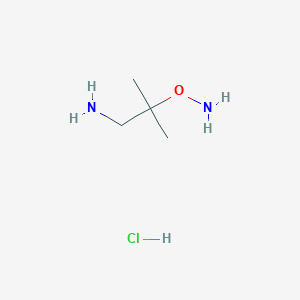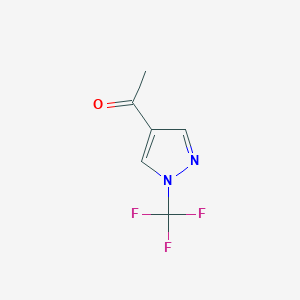![molecular formula C9H11BO3 B12955508 3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B12955508.png)
3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol: is a chemical compound with the molecular formula C9H11BO2 It is a member of the benzoxaborole family, characterized by a boron atom integrated into a benzene ring fused with an oxaborole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol typically involves the reaction of 2-(2-bromophenyl)-propane-2-ol with n-butyl lithium in anhydrous tetrahydrofuran (THF) under argon atmosphere at -78°C. This is followed by the addition of triisopropylborate and subsequent heating to room temperature. The mixture is then cooled, and hydrochloric acid is added to adjust the pH. The product is extracted with ethyl acetate, dried, and purified by chromatography to yield the desired compound .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the boron atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophilic groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research due to its ability to interact with biological molecules. It can be used as a probe to study enzyme mechanisms and as a potential therapeutic agent.
Medicine: In medicine, derivatives of this compound are being investigated for their potential use as drugs. The boron atom in the structure can form reversible covalent bonds with biological targets, making it a candidate for enzyme inhibition and other therapeutic applications.
Industry: In industry, the compound is used in the development of new materials with unique properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol involves its ability to form reversible covalent bonds with biological molecules. The boron atom in the compound can interact with hydroxyl and amino groups in proteins, leading to enzyme inhibition or modulation of biological pathways. This interaction is crucial for its potential therapeutic effects and its use as a biochemical probe.
Comparación Con Compuestos Similares
- 3,3-Dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol
- 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
Comparison: Compared to similar compounds, 3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol is unique due to its specific substitution pattern and the presence of two hydroxyl groups. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for diverse applications in scientific research and industry .
Propiedades
Fórmula molecular |
C9H11BO3 |
|---|---|
Peso molecular |
177.99 g/mol |
Nombre IUPAC |
1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-ol |
InChI |
InChI=1S/C9H11BO3/c1-9(2)7-4-3-6(11)5-8(7)10(12)13-9/h3-5,11-12H,1-2H3 |
Clave InChI |
QKVCYHOXZTYBBQ-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(C=CC(=C2)O)C(O1)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-](/img/structure/B12955457.png)





![9-Bromo-5H-benzo[b]carbazole](/img/structure/B12955516.png)
